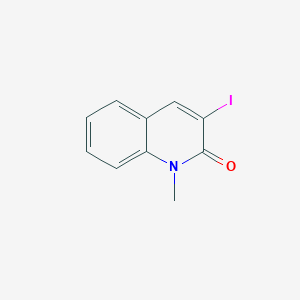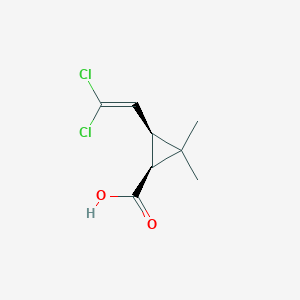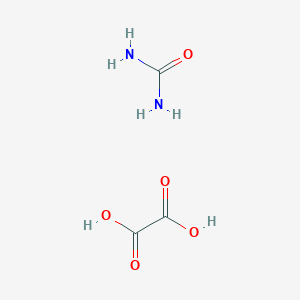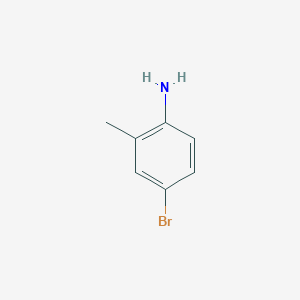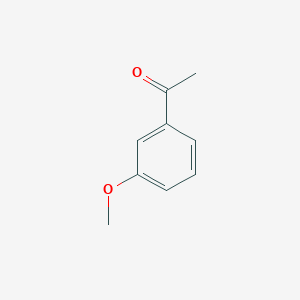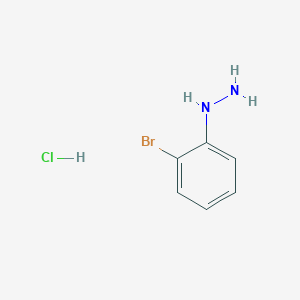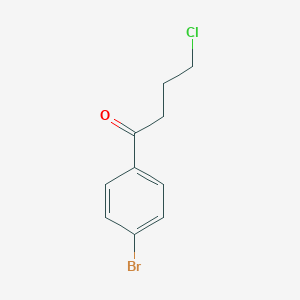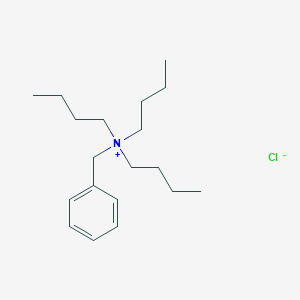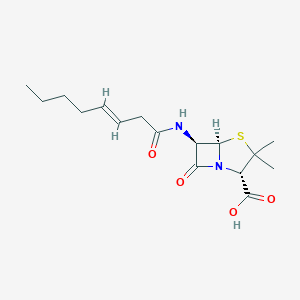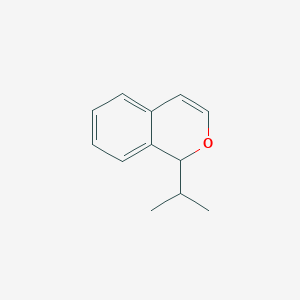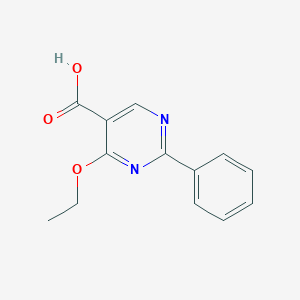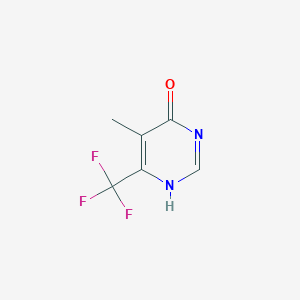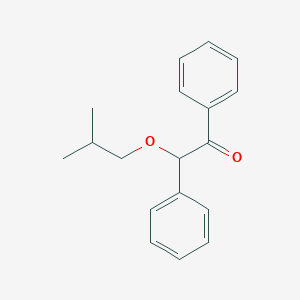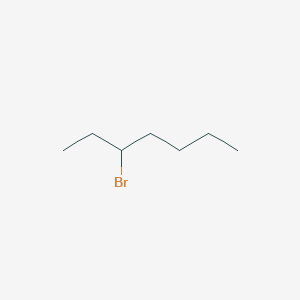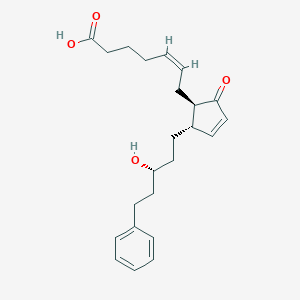
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Descripción general
Descripción
Biological Activities
The biological activities of 17-phenyl trinor prostaglandins have been studied in various assay systems. These compounds exhibit a range of potencies, with some showing similar activity to their parent prostaglandins, while others are significantly more potent. For instance, the 17-phenyl-18,19,20-trinor prostaglandin F2alpha demonstrated approximately 90 times the luteolytic potency of PGF2alpha in a hamster antifertility assay. Additionally, the 17-phenyl analogs have shown significant effects on rat blood pressure, with the 17-phenyl-trinor PGF2alpha having five times the pressor potency of PGF2alpha. An atypical blood pressure response was observed with 17-phenyl-trinor PGE2, where a pressor rebound followed the expected depressor response. Moreover, 17-phenyl-trinor PGF2alpha was found to be more effective than PGF2alpha in synchronizing the estrous cycle in beef cows .
Synthesis and Derivatives
The synthesis of derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester has been explored, with a focus on the 15R and 15S epimers. These novel derivatives have been evaluated for their intraocular pressure (IOP) lowering effects and potential side effects in cats, rabbits, and monkeys. The 15S-derivatives generally exhibited greater activity than the 15R-epimers. Additionally, derivatives with an acetyl group on the benzene ring showed a more favorable side effect profile compared to the unsubstituted (15S)-3. The introduction of aromatic substituents in the benzene ring significantly altered the activity profile, resulting in compounds that reduced IOP in cats without significantly affecting pupil diameter .
Molecular Structure and Synthesis Analysis
A new class of 3-hetero-13,14-dihydro prostaglandin F1alpha analogues has been synthesized from a common intermediate. This intermediate was constructed through a two-step, three-component process. The lower chain of these analogues, containing the 15-(phenoxymethyl) group, was synthesized in enantiopure form using Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide with phenol. This approach highlights the molecular structure intricacies and the synthetic strategies employed to create these analogues .
Physical and Chemical Properties
While the provided data does not include specific details on the physical and chemical properties of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, the studies suggest that the structural modifications, such as the introduction of a phenyl group and changes in stereochemistry, can significantly influence the biological activity and potency of these compounds. The physical properties such as solubility, stability, and melting point, as well as chemical properties like reactivity and binding affinity, are likely to be affected by these structural changes and would be an important area for further research .
Aplicaciones Científicas De Investigación
-
Scientific Field: Ophthalmology
-
Scientific Field: Lipid Biochemistry
-
Scientific Field: Pharmacology
-
Scientific Field: Biochemical Research
-
Scientific Field: Pharmaceutical Research
-
Scientific Field: Biochemical Assays
Propiedades
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-phenyl trinor-13,14-dihydro Prostaglandin A2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



